molecular formula C16H13N3O2S B2375523 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine CAS No. 1029751-47-0

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine

Cat. No.: B2375523
CAS No.: 1029751-47-0
M. Wt: 311.36
InChI Key: UTUWZVNMPBTDTL-UHFFFAOYSA-N
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Description

The compound “4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine” is a complex organic molecule. It contains a benzodioxol group, a pyridin group, and a thiazol group, which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzodioxol and pyridin rings, followed by the introduction of the thiazol group. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a benzodioxol ring attached to a thiazol ring via a single carbon atom. The thiazol ring would also be substituted with a 5-methylpyridin group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxol and pyridin groups could potentially undergo electrophilic aromatic substitution reactions, while the thiazol group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some general predictions can be made based on the groups present in the compound. For example, the presence of the benzodioxol and pyridin rings suggests that the compound could be relatively stable and resistant to oxidation .

Scientific Research Applications

Fluorescence Effects in Biological Studies

The study of fluorescence effects in bio-active compounds, including derivatives similar to 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine, has revealed significant insights. These compounds exhibit unique fluorescence properties that can be influenced by factors such as molecular aggregation, concentration changes, and pH levels. Such fluorescence effects are critical in understanding the interaction mechanisms within biological systems and can be applied in diagnostic and therapeutic tools. The research highlights the impact of structural variations, such as the presence of secondary amine groups, on fluorescence behaviors, providing a pathway for the development of novel fluorescent probes for biological applications (Matwijczuk et al., 2018).

Antitumor Activity

Research on derivatives of this compound has shown promising antitumor activities. Specifically, studies involving crystal structure analysis and biological testing have identified compounds with significant inhibitory effects against cancer cell lines. These findings are pivotal in the search for new anticancer agents, showcasing the potential of these compounds in contributing to the development of novel therapeutic strategies for cancer treatment (叶姣 et al., 2015).

Antimicrobial and Antifungal Properties

The synthesis and evaluation of new derivatives, including those structurally related to this compound, have led to compounds with notable antimicrobial and antifungal properties. These compounds have been tested against various microbial strains, showing good to moderate activities. Such research contributes significantly to the discovery of new antimicrobial agents, addressing the growing concern of antimicrobial resistance and the need for new treatments (Bektaş et al., 2007).

Security Ink Applications

The investigation into multi-stimuli responsive compounds has led to the development of novel security inks. Research focusing on derivatives similar to this compound has identified compounds that exhibit reversible color changes under different physical or chemical stimuli. These properties make them suitable for use in security inks, providing a novel approach to anti-counterfeiting measures (Xiao-lin Lu & M. Xia, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with specific enzymes or receptors in the body. The benzodioxol, pyridin, and thiazol groups are all found in various biologically active compounds, suggesting that this compound could have potential biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The potential future directions for research on this compound could be vast, given the wide range of biological activities associated with benzodioxol, pyridin, and thiazol compounds. This could include further studies to determine its potential uses in medicine or other fields .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-2-5-15(17-7-10)19-16-18-12(8-22-16)11-3-4-13-14(6-11)21-9-20-13/h2-8H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUWZVNMPBTDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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